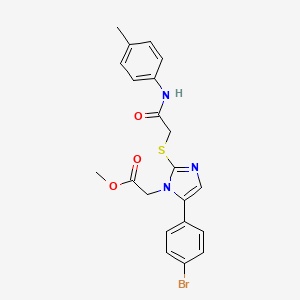
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide, also known as BTTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTTAA is a small molecule that is capable of selectively binding to copper ions, making it a useful tool for studying copper-dependent enzymes and processes.
Wirkmechanismus
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide selectively binds to copper ions through the formation of a stable complex. The binding of this compound to copper ions results in the displacement of other ligands, such as water molecules or amino acid residues, that are coordinated to the copper ion. This displacement can lead to changes in the conformation and activity of copper-dependent enzymes, providing insight into their function and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells or tissues. However, the binding of this compound to copper ions can result in changes in the activity and function of copper-dependent enzymes. These changes can have downstream effects on cellular signaling pathways, gene expression, and metabolic processes. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has several advantages as a research tool, including its high selectivity for copper ions, low toxicity, and ease of use. This compound can be used in a variety of experimental systems, including cell culture, animal models, and biochemical assays. However, there are also limitations to the use of this compound. The binding of this compound to copper ions can be affected by the presence of other metal ions, such as zinc or iron, which can compete for binding sites. Additionally, the effects of this compound on copper-dependent enzymes can be complex and context-dependent, making it important to carefully interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide. One area of interest is the development of this compound derivatives with improved selectivity or affinity for copper ions. Additionally, this compound could be used to study the role of copper in other biological processes, such as immune function or lipid metabolism. Finally, this compound could be used in the development of new therapies for copper-related diseases, such as Wilson's disease or Menkes disease.
In conclusion, this compound is a small molecule with significant potential as a research tool in scientific research. Its selective binding to copper ions makes it a valuable tool for studying copper-dependent enzymes and processes. The synthesis method for this compound has been optimized to produce high yields and purity, and its low toxicity and ease of use make it a reliable tool for laboratory experiments. While there are limitations to its use, the future directions for research involving this compound are numerous, suggesting that its applications in scientific research will continue to expand.
Synthesemethoden
The synthesis of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide involves a multistep process that begins with the reaction of 3-methyl-4,5,6,7-tetrahydro-1H-benzotriazole with propargyl bromide to form the intermediate compound 3-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-ylprop-2-yn-1-ol. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it a reliable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been extensively used in scientific research as a copper ion chelator. Copper-dependent enzymes play critical roles in various biological processes, including cellular respiration, iron metabolism, and neurotransmitter synthesis. By selectively binding to copper ions, this compound can be used to study the function and regulation of copper-dependent enzymes. This compound has been used to investigate the role of copper in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been used to study the effects of copper on cellular signaling pathways and gene expression.
Eigenschaften
IUPAC Name |
N-(3-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-4-11(16)12-8-5-6-9-10(7-8)15(2)14-13-9/h8H,5-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDCJQDOOOLSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC2=C(C1)N(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2797289.png)
![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)

![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)






